molecular formula C8H14F3NO3 B2501721 3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid CAS No. 2241141-81-9

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid

Cat. No.: B2501721
CAS No.: 2241141-81-9
M. Wt: 229.199
InChI Key: AXQSHEWYZSUKCQ-UHFFFAOYSA-N
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Description

3-Propylazetidin-3-ol is a four-membered azetidine ring derivative substituted with a hydroxyl (-OH) group at the 3-position and a propyl chain. Azetidines are strained heterocycles, offering unique reactivity and conformational rigidity compared to larger rings like pyrrolidines or piperidines.

2,2,2-Trifluoroacetic acid (TFA) is a strong fluorinated organic acid (pKa ~0.23) with a trifluoromethyl group replacing the methyl hydrogens in acetic acid. It is widely used as a solvent, catalyst, and reagent in organic synthesis due to its high acidity, volatility (b.p. 72°C), and miscibility with polar solvents . In the compound “3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid,” TFA likely forms a salt with the azetidine’s basic nitrogen, stabilizing the structure for pharmaceutical or synthetic applications .

Properties

IUPAC Name

3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQSHEWYZSUKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Functionalization Strategies

The azetidine core, a four-membered nitrogen-containing ring, is synthesized via cyclization or functional group interconversion. A prominent approach involves the Grignard addition to 3-azetidinone (Figure 1). 3-Azetidinone serves as a key intermediate, synthesized through the oxidation of azetidine using ruthenium tetroxide (RuO₄) under controlled conditions. Subsequent reaction with propylmagnesium bromide in tetrahydrofuran (THF) at -78°C yields 3-propylazetidin-3-ol after acidic workup. This method capitalizes on the electrophilicity of the ketone, enabling nucleophilic attack by the Grignard reagent to form the tertiary alcohol.

An alternative route involves epoxide ring-opening with ammonia derivatives. For instance, reacting 1,2-epoxy-3-chloropropane with benzylamine generates a β-amino alcohol intermediate, which undergoes intramolecular cyclization under basic conditions to form the azetidine ring. Propyl substitution is introduced via alkylation of the nitrogen atom using 1-bromopropane in the presence of potassium carbonate.

Challenges in Steric and Electronic Control

The geminal substitution at the 3-position (propyl and hydroxyl groups) introduces steric strain, necessitating precise reaction conditions. For example, elevated temperatures during alkylation may lead to ring-opening side reactions. Protecting group strategies, such as silylation of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride), mitigate undesired side reactions during nitrogen alkylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality in quantitative yields.

Synthesis of 2,2,2-Trifluoroacetic Acid

Electrochemical Fluorination of Acetyl Derivatives

Trifluoroacetic acid (TFA) is industrially synthesized via electrochemical fluorination of acetyl chloride or acetic anhydride (Equation 1):
$$
\text{CH}3\text{COCl} + 4\text{HF} \rightarrow \text{CF}3\text{COF} + 3\text{H}_2 + \text{H}^+ + \text{Cl}^-
$$
The resulting trifluoroacetyl fluoride (CF₃COF) is hydrolyzed with water to yield TFA. This method achieves ~85% purity, requiring distillation for pharmaceutical-grade material.

Catalytic Oxidation of 3,3,3-Trifluoropropanal

A patent by CN101973867B outlines the oxidation of 3,3,3-trifluoropropanal using hydrogen peroxide (H₂O₂) and a palladium catalyst (Table 1):

Parameter Optimal Range
H₂O₂:Substrate (molar) 1.1:1 – 2.5:1
Catalyst Loading 2–10 wt%
Temperature 60–100°C
Reaction Time 5–10 hours
Yield 92–95%

This method avoids hazardous fluorinating agents, offering an environmentally benign alternative.

Salt Formation: Protonation and Crystallization

The final step involves combining equimolar amounts of 3-propylazetidin-3-ol and TFA in dichloromethane at 0°C. The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure. The resulting solid is recrystallized from ethyl acetate/hexane to afford the title compound as a white crystalline solid.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (m, 2H, NCH₂), 3.20 (m, 2H, CH₂OH), 1.55 (m, 2H, CH₂CH₂CH₃), 1.35 (m, 2H, CH₂CH₃), 0.92 (t, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -76.5 (s, CF₃).
  • Melting Point : 128–130°C.

Challenges and Optimization

  • Ring Strain : The azetidine ring’s inherent strain (~25 kcal/mol) necessitates low-temperature reactions to prevent decomposition.
  • Acid Stability : Prolonged exposure to TFA at elevated temperatures may cleave the azetidine ring, requiring strict pH control during salt formation.

Chemical Reactions Analysis

Types of Reactions

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities . Studies have shown that it may interact with biomolecules, influencing various biochemical pathways. For instance, its interactions with enzymes or receptors can modulate their activity, which is crucial for understanding metabolic processes.

Medicine

The compound is explored for its therapeutic properties and as a precursor in drug development. A significant study highlighted its role as a theranostic agent for chemical ablation of solid tissues. In this study, trifluoroacetic acid was injected into ex vivo porcine liver, demonstrating efficacy in tissue destruction while allowing real-time imaging via fluorine-19 magnetic resonance imaging (19F-MRI) . This dual capability enhances its potential use in targeted therapies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes that require specific chemical characteristics.

Case Study 1: Chemical Ablation Efficacy

A notable study evaluated the efficacy of trifluoroacetic acid as a theranostic agent for chemical ablation. The results indicated that TFA effectively coagulated tissue at concentrations as low as 0.5M while maintaining localized damage control. Histological examinations revealed significant tissue changes such as cytoskeletal collapse at higher concentrations .

Case Study 2: Toxicological Profile

Research into the toxicological effects of trifluoroacetic acid indicated that while it has therapeutic potential, it also poses risks due to its corrosive nature. A detailed toxicity review highlighted that exposure can lead to severe skin burns and respiratory issues . Understanding these risks is crucial for safe application in both laboratory and clinical settings.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyBiological activity investigationModulates enzyme/receptor activity
MedicineTheranostic agent for tissue ablationEffective at low concentrations; real-time imaging capabilities
IndustryProduction of specialty chemicalsValuable in various manufacturing processes

Mechanism of Action

The mechanism of action of 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Acidity (pKa) Solubility Key Applications
3-Propylazetidin-3-ol;TFA C₇H₁₃NO₂·C₂HF₃O₂ Propyl, -OH ~0.23 (TFA) Organic solvents Pharma intermediates
3-(4-Fluorophenyl)azetidin-3-ol;TFA C₉H₈FNO·C₂HF₃O₂ 4-Fluorophenyl, -OH ~0.23 (TFA) DMSO, Chloroform Kinase inhibitors
Benzyl N-(azetidin-3-ylmethyl)carbamate;TFA C₁₂H₁₆N₂O₂·C₂HF₃O₂ Carbamate, benzyl ~0.23 (TFA) Methanol API intermediates
Trifluoroacetic acid (TFA) C₂HF₃O₂ 0.23 Water, polar solvents Catalyst, solvent
Pentafluoropropionic acid C₃HF₅O₂ ~0.1 Polar solvents Etching agent

Key Differences

Azetidine Derivatives vs. TFA Alone

  • 3-Propylazetidin-3-ol;TFA : The azetidine’s strained ring enhances reactivity in drug synthesis, while TFA stabilizes the compound via salt formation. This contrasts with TFA alone, which is used for peptide deprotection or SNAr reactions in TFE solvent .
  • 3-(4-Fluorophenyl)azetidin-3-ol;TFA : The electron-withdrawing fluorophenyl group increases electrophilicity, making it suitable for kinase inhibition studies .

TFA vs. Other Fluorinated Acids

  • Acidity : TFA (pKa 0.23) is less acidic than pentafluoropropionic acid (pKa ~0.1) due to fewer fluorine atoms .
  • Solubility : TFA’s volatility and solubility in organic solvents make it preferable for reactions requiring easy removal, unlike sulfuric acid .

Azetidine vs. Oxazolidinone Scaffolds Oxazolidinones (e.g., 5-substituted 3-aryl-oxazolidin-2-ones) are five-membered lactams with broader ring flexibility. Their synthesis often employs TFA anhydride as a catalyst, differing from azetidine-TFA salts .

Biological Activity

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid is a compound that combines the azetidine structure with trifluoroacetic acid, presenting unique biological activities and potential applications in various fields such as medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H13NOC2HF3O2C_6H_{13}NOC_2HF_3O_2. The compound consists of a propyl azetidine moiety linked to a trifluoroacetic acid group. This unique combination imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, which can lead to various physiological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could also bind to receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : Compounds in the same class have shown IC50 values ranging from 10–33 nM against triple-negative breast cancer cells (MDA-MB-231) . These findings suggest that this compound may possess similar properties.
CompoundCell LineIC50 (nM)
CA-4MCF-73.9
3-Propy...MDA-MB-23123–33

Tubulin Destabilization

Research has demonstrated that related compounds can destabilize tubulin polymerization, impacting microtubule dynamics critical for cell division. This mechanism is particularly relevant for compounds targeting cancer cells, as disrupting microtubule formation can lead to cell cycle arrest and apoptosis .

Case Studies and Research Findings

  • Therapeutic Applications : A study evaluated trifluoroacetic acid as a theranostic agent for chemical ablation in tissue . The findings suggest potential applications for this compound in non-invasive imaging and targeted tissue destruction.
    • Methodology : Fluorine-19 MRI was utilized to visualize the distribution of TFA in ex vivo porcine liver tissues.
    • Results : Tissue damage was assessed through histological examination, indicating effective ablation capabilities.
  • Toxicological Studies : Investigations into the toxicity of trifluoroacetic acid revealed low toxicity levels in mammals. In a study involving laboratory rats exposed to varying concentrations of TFA over extended periods, no significant adverse effects were observed at lower concentrations .
    • Key Findings : Increased enzyme activity was noted at higher concentrations but was deemed compensatory rather than indicative of toxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Propylazetidin-3-ol and its trifluoroacetic acid salt?

The synthesis of fluorinated azetidines like 3-Propylazetidin-3-ol typically involves multi-step processes such as ring-closing metathesis or nucleophilic substitution reactions , followed by acid-base salt formation with trifluoroacetic acid (TFA). For example, fluorinated pyrrolidine derivatives are synthesized via fluorination of pre-functionalized intermediates, with TFA often used to stabilize the final product as a salt. Reaction conditions (e.g., anhydrous environments, low temperatures) must be optimized to prevent decomposition of the azetidine ring. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm the presence of the propylazetidine ring and trifluoromethyl groups.
  • HPLC/MS : To assess purity and detect trace impurities (e.g., unreacted intermediates).
  • X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable . A representative purity analysis table for a related compound (C9_9H15_{15}F4_4NO2_2) shows 95% purity via HPLC, with retention time matching reference standards .

Q. What safety protocols are critical when handling this compound?

Fluorinated azetidines and TFA require stringent safety measures:

  • Use fume hoods and chemical-resistant gloves to avoid inhalation or skin contact.
  • TFA is corrosive; neutralize spills with sodium bicarbonate.
  • Store under inert gas (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods improve the synthesis of fluorinated azetidines like 3-Propylazetidin-3-ol?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, identifying energetically favorable routes. For example, reaction path search algorithms optimize ring-closing steps by evaluating steric and electronic effects of substituents. Coupling computational results with high-throughput experimentation accelerates process development .

Q. How can conflicting biological activity data for fluorinated heterocycles be resolved?

Contradictory results often arise from variations in assay conditions (e.g., pH, solvent systems). Methodological strategies include:

  • pH-Dependent Stability Studies : Monitor compound degradation under physiological pH ranges (4–8) using LC-MS.
  • Solvent Compatibility Tests : Compare activity in polar (DMSO) vs. nonpolar (cyclohexane) solvents to assess aggregation effects.
  • Dose-Response Validation : Ensure linearity across concentrations to rule out off-target interactions .

Q. What role does the trifluoroacetic acid counterion play in the compound’s stability and reactivity?

TFA’s strong acidity (pKa ~0.5) protonates the azetidine nitrogen, enhancing solubility in polar solvents but risking decomposition under basic conditions. Stability studies should include:

  • pH Titration Experiments : Measure degradation kinetics at pH 2–10.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during storage. Alternative counterions (e.g., HCl) may improve stability in neutral buffers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar fluorinated azetidines?

Yield variations often stem from differences in purification techniques or reaction scalability. Methodological recommendations:

  • Scale-Dependent Optimization : Test reactions at 1 mmol and 10 mmol scales to identify mass transfer limitations.
  • Byproduct Profiling : Use GC-MS to detect volatile side products (e.g., HF in fluorination steps).
  • Cross-Validate Protocols : Reproduce literature methods with controlled reagent batches to isolate variables .

Methodological Resources

  • Synthetic Protocols : Refer to fluorinated pyrrolidine syntheses (e.g., 3-(trifluoromethyl)pyrrolidine derivatives) for analogous reaction conditions .
  • Analytical Standards : Use PubChem data (CID 132353760) for NMR and HPLC reference spectra .
  • Computational Tools : Leverage reaction design platforms like ICReDD for quantum chemistry-guided optimization .
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